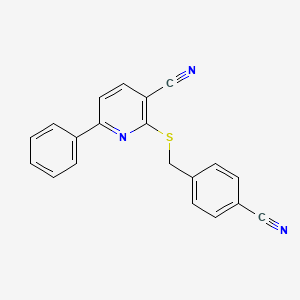

2-((4-Cyanobenzyl)thio)-6-phenylnicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((4-Cyanobenzyl)thio)-6-phenylnicotinonitrile, also known as CBPN, is a compound that has been studied for its potential use in scientific research. This compound is a member of the nicotinonitrile class of compounds, which have been found to have a range of biological activities. In

Scientific Research Applications

Multi-Component Reaction Strategy

Mohan Reddy Bodireddy and colleagues developed a novel class of 2-amino-4-(3/2-(alkynyl)/3-(alkenyl)phenyl)-6-phenylnicotinonitriles through a multi-component reaction (MCR). This process involves bromobenzaldehyde, malononitrile, acetophenone, NH4OAc, and terminal alkynes or alkenes, utilizing pyrrolidine and a Pd-catalyst. The method provides good to excellent yields and stereo-selective E-isomer formation for Heck-type coupling with terminal olefins. This innovative MCR strategy fosters the creation of diverse cyanopyridine-based compound libraries, significantly contributing to the development of new chemical entities beyond the molecules initially reported (Bodireddy, Reddy, & Kumar, 2014).

Polymorphic Study and Anti-inflammatory Activity

S. Rai and team conducted a study focusing on the synthesis, crystallization, and polymorphic interpretation of 2-{3-[3-cyano-6-methyl-2-oxo-4-phenylpyridin-1(2H)-yl]propoxy}-4-methyl-6-phenylnicotinonitrile. This work not only provided quantitative analysis through single crystal X-ray diffraction and Hirshfeld surface analysis but also explored the compound's binding affinity in the COX-2 active site and its significant anti-inflammatory activity through in vivo studies. The solubility of the polymorphs was also examined, contributing to the understanding of the compound's pharmacological potential (Rai, Singh, Khanam, & Tewari, 2016).

Mechanism of Action

Target of Action

Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions . SM coupling reactions involve the formation of carbon-carbon bonds, which are fundamental in organic chemistry and are crucial for the synthesis of many organic compounds .

Mode of Action

In the context of sm coupling reactions, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition involves the formation of a new bond with a metal catalyst, while transmetalation involves the transfer of an organic group from a metal to another metal .

Biochemical Pathways

It’s worth noting that the compound could potentially be involved in the synthesis of various organic compounds through sm coupling reactions .

Result of Action

As a potential reagent in sm coupling reactions, it could contribute to the formation of carbon-carbon bonds, which are fundamental in the synthesis of many organic compounds .

Action Environment

The success of sm coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

properties

IUPAC Name |

2-[(4-cyanophenyl)methylsulfanyl]-6-phenylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3S/c21-12-15-6-8-16(9-7-15)14-24-20-18(13-22)10-11-19(23-20)17-4-2-1-3-5-17/h1-11H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGPHAGYCHDQEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Cyanobenzyl)thio)-6-phenylnicotinonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3015472.png)

![5-chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B3015473.png)

![1-[4-(4-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol](/img/structure/B3015476.png)

![2-(3-Methylphenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B3015477.png)

![1-(4-Fluorobenzyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3015478.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B3015479.png)

![2-{2-Azabicyclo[2.2.1]heptan-2-yl}-1,3-thiazole-5-carboxylic acid](/img/structure/B3015480.png)

![(Z)-3-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3015488.png)

![5-((4-isopropylphenyl)sulfonyl)-8-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B3015490.png)

![2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B3015493.png)